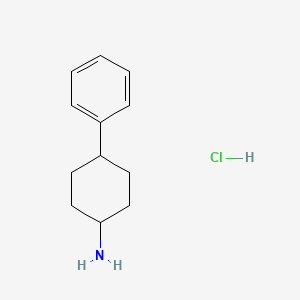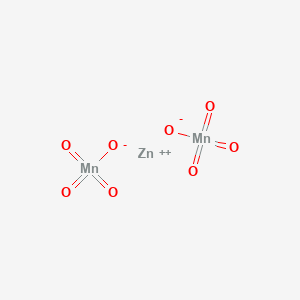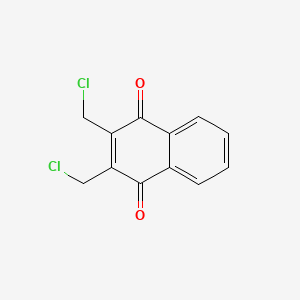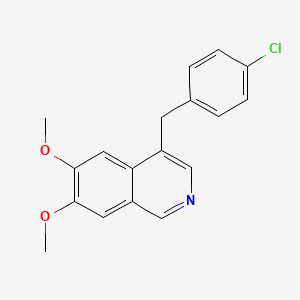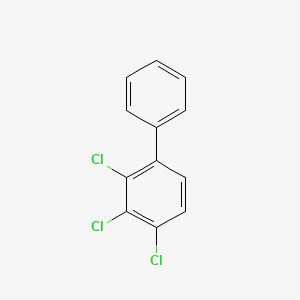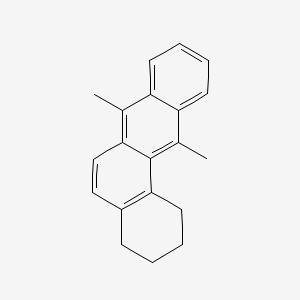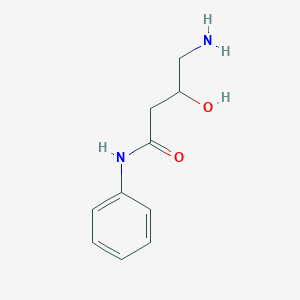
BUTANAMIDE,4-AMINO-3-HYDROXY-N-PHENYL-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BUTANAMIDE,4-AMINO-3-HYDROXY-N-PHENYL- is an organic compound with the molecular formula C10H14N2O2. It is characterized by the presence of an amino group, a hydroxyl group, and a phenyl group attached to a butanamide backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of BUTANAMIDE,4-AMINO-3-HYDROXY-N-PHENYL- typically involves the reaction of 4-phenylbutanoic acid with ammonia and hydroxylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the target compound through a series of steps involving reduction and hydrolysis .
Industrial Production Methods: Industrial production of BUTANAMIDE,4-AMINO-3-HYDROXY-N-PHENYL- may involve the use of catalytic hydrogenation and advanced purification techniques to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions: BUTANAMIDE,4-AMINO-3-HYDROXY-N-PHENYL- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the butanamide backbone can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 4-oxo-3-hydroxy-N-phenylbutanamide.
Reduction: Formation of 4-amino-3-hydroxy-N-phenylbutanol.
Substitution: Formation of N-substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
BUTANAMIDE,4-AMINO-3-HYDROXY-N-PHENYL- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of BUTANAMIDE,4-AMINO-3-HYDROXY-N-PHENYL- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it may interact with cellular receptors to influence signal transduction pathways, leading to various physiological effects .
Comparación Con Compuestos Similares
- BUTANAMIDE,4-AMINO-3-HYDROXY-N-PHENYL- shares structural similarities with compounds such as 4-phenylbutyric acid and 4-amino-3-hydroxybutanoic acid.
- These compounds also possess functional groups that allow them to participate in similar chemical reactions .
Uniqueness:
- The presence of both amino and hydroxyl groups in BUTANAMIDE,4-AMINO-3-HYDROXY-N-PHENYL- provides unique reactivity and potential for diverse applications.
- Its ability to form stable derivatives and interact with biological targets distinguishes it from other similar compounds .
Propiedades
Número CAS |
60032-67-9 |
|---|---|
Fórmula molecular |
C10H14N2O2 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
4-amino-3-hydroxy-N-phenylbutanamide |
InChI |
InChI=1S/C10H14N2O2/c11-7-9(13)6-10(14)12-8-4-2-1-3-5-8/h1-5,9,13H,6-7,11H2,(H,12,14) |
Clave InChI |
UGSYSCOHCGEFKC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CC(CN)O |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)CC(CN)O |
Sinónimos |
4-amino-3-hydroxybutananilide 4-amino-3-hydroxybutananilide monohydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


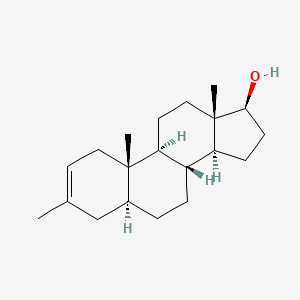
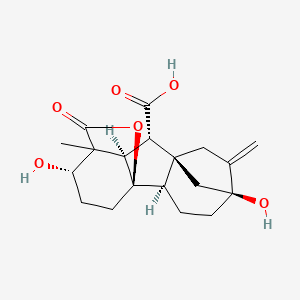
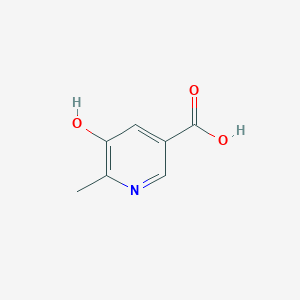
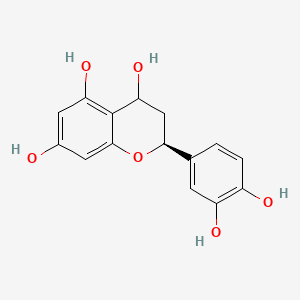
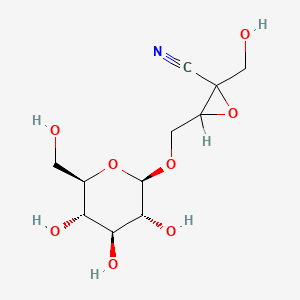
![8-(Hydroxymethyl)-1,7-dimethyl-4-propan-2-ylbicyclo[3.2.1]oct-6-ene-6-carbaldehyde](/img/structure/B1201029.png)
![(3R,5R)-4-[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy-1-hydroxy-3,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B1201030.png)
